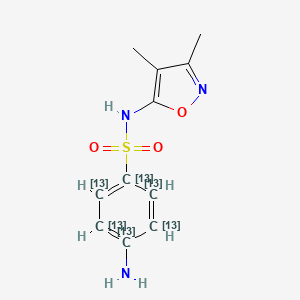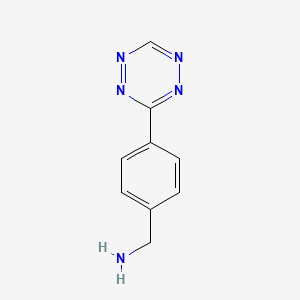
Minocycline hydrochloride dihydrate
Overview
Description
Minocycline hydrochloride dihydrate is a semisynthetic, broad-spectrum tetracycline antibiotic. It is widely used as a bacteriostatic agent, meaning it inhibits the growth and reproduction of bacteria. This compound is particularly effective against a variety of gram-positive and gram-negative bacteria, including Rickettsiae, Mycoplasma pneumoniae, Chlamydia trachomatis, and Escherichia coli . Its high lipophilicity allows it to cross the blood-brain barrier, making it useful in treating central nervous system infections .
Mechanism of Action
Target of Action
Minocycline hydrochloride dihydrate is a second-generation tetracycline antibiotic that is active against both gram-negative and gram-positive bacteria . It primarily targets bacterial ribosomes, specifically the 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis, a vital process for bacterial growth and survival.
Mode of Action
Minocycline binds to the 30S ribosomal subunit of the bacteria, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This action inhibits protein synthesis, thereby stopping bacterial growth .
Biochemical Pathways
By inhibiting protein synthesis, minocycline affects various biochemical pathways within the bacteria. The exact pathways affected can vary depending on the specific bacteria, but generally, the inhibition of protein synthesis disrupts essential bacterial functions, leading to the bacteriostatic effect of minocycline .
Pharmacokinetics
This compound is rapidly absorbed from the gastrointestinal tract following oral administration . It has a high bioavailability of 90–100% . The drug is metabolized in the liver and has an elimination half-life of 14–22 hours . It is mostly excreted in feces, with 10–15% renal excretion .
Result of Action
The primary result of minocycline’s action is the inhibition of bacterial growth, making it effective in treating various infections. It is indicated to treat inflammatory lesions of acne vulgaris, infections of susceptible microorganisms, and as an adjunct treatment in the reduction of pocket depth in adults with periodontitis .
Action Environment
The action of minocycline can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the gastrointestinal tract. Furthermore, the drug’s stability and efficacy can be influenced by factors such as pH and temperature . It’s also worth noting that the development of drug-resistant bacteria can reduce the effectiveness of minocycline .
Biochemical Analysis
Biochemical Properties
Minocycline hydrochloride dihydrate plays a significant role in biochemical reactions by inhibiting protein synthesis in bacteria. It achieves this by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action effectively halts the translation process, leading to the inhibition of bacterial growth. The compound interacts with various enzymes and proteins, including ribosomal proteins and RNA polymerase, to exert its antibacterial effects .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, the compound disrupts protein synthesis, leading to cell death. In mammalian cells, this compound has been shown to exhibit anti-inflammatory and neuroprotective properties. It can inhibit the activation of microglia and astrocytes, reducing the production of pro-inflammatory cytokines and reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the 30S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This binding inhibits the elongation phase of translation, leading to the suppression of bacterial growth. Additionally, this compound can inhibit matrix metalloproteinases and modulate the activity of various enzymes involved in inflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that this compound can have sustained anti-inflammatory and neuroprotective effects in in vitro and in vivo models. Its efficacy may decrease over time due to the development of bacterial resistance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial growth and reduces inflammation. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose above which the adverse effects outweigh the therapeutic benefits .
Metabolic Pathways
This compound is primarily metabolized in the liver, where it undergoes hydroxylation and demethylation to form various metabolites. The principal metabolite is 9-hydroxyminocycline, which retains some antibacterial activity. The compound also interacts with cytochrome P450 enzymes, which play a role in its metabolism. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound’s high lipophilicity allows it to cross cell membranes easily and accumulate in tissues, including the brain. It can interact with various transporters and binding proteins, which influence its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its antibacterial effects by targeting ribosomes. The compound can also localize to the mitochondria, where it may influence mitochondrial function and energy metabolism. Post-translational modifications and targeting signals can direct this compound to specific cellular compartments, affecting its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Minocycline hydrochloride dihydrate is synthesized through a series of chemical reactions starting from tetracycline. The process involves the selective dimethylation of the amino group at position 7 of the tetracycline molecule. The reaction conditions typically include the use of dimethylamine and a suitable solvent under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound involves dissolving minocycline hydrochloride in a mixed solvent of alcohol and water, followed by crystallization, filtration, and drying. The process is designed to produce stable crystal forms that are easy to handle and store .
Chemical Reactions Analysis
Types of Reactions: Minocycline hydrochloride dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents like sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Scientific Research Applications
Minocycline hydrochloride dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the mechanisms of antibiotic action and resistance.
Biology: Employed in research on bacterial protein synthesis and the effects of antibiotics on cellular processes.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Comparison with Similar Compounds
Doxycycline: Another second-generation tetracycline with similar antibacterial properties but lower lipophilicity.
Tetracycline: A first-generation tetracycline with a narrower spectrum of activity.
Oxytetracycline: Similar to tetracycline but with slightly different pharmacokinetic properties.
Properties
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7.ClH.2H2O/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;;;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H;2*1H2/t9-,11-,17-,23-;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXJEMMCBXCUJO-ZMKIAWMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.O.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.O.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128420-71-3 | |
| Record name | Minocycline hydrochloride dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128420713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-naphtacenecarboxamide,4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-8,10,12,12a-tetrahydroxy-1,11-dioxo-,monohydrocloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MINOCYCLINE HYDROCHLORIDE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/437X58N9AU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



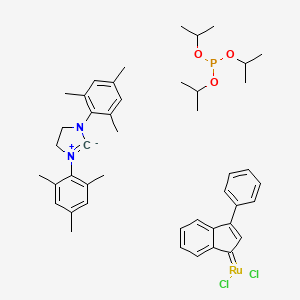

![5-(tert-butoxycarbonyl)-2-allyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6594662.png)
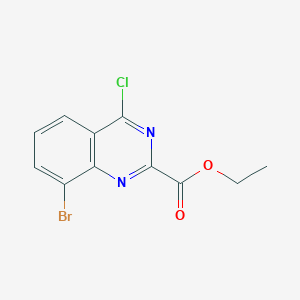
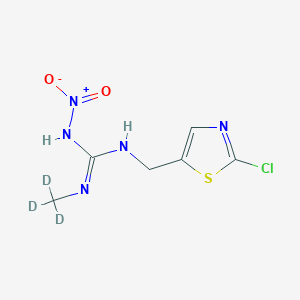

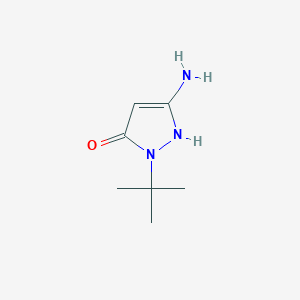
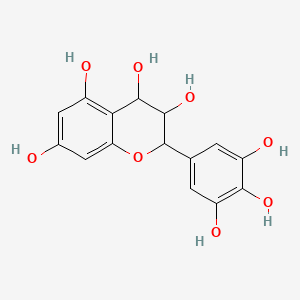
![(2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B6594737.png)
